molecular formula C8H11N3 B120656 N4-Cyclopropylpyridine-3,4-diamine CAS No. 146950-68-7

N4-Cyclopropylpyridine-3,4-diamine

Cat. No. B120656
M. Wt: 149.19 g/mol
InChI Key: VPGWOWXXDKITFM-UHFFFAOYSA-N
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Description

N4-Cyclopropylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H11N3 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular structure of N4-Cyclopropylpyridine-3,4-diamine is characterized by a cyclopropyl group attached to the nitrogen atom (N4) of a pyridine ring, which also contains two amine groups at positions 3 and 4 . The average mass of the molecule is 149.193 Da, and its monoisotopic mass is 149.095291 Da .


Physical And Chemical Properties Analysis

N4-Cyclopropylpyridine-3,4-diamine is a solid substance . It has a boiling point of 353.5°C at 760 mmHg . The compound has a molecular weight of 149.2 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area of the compound is 50.9 Ų .

Scientific Research Applications

Neurochemistry and Neurotoxicity

One domain of research where similar compounds have been studied is in neurochemistry and neurotoxicity. Studies have explored the effects of compounds on neurotransmission, potentially offering a basis for investigating N4-Cyclopropylpyridine-3,4-diamine in related contexts. For example, research on the neurochemistry and neurotoxicity of MDMA has highlighted the importance of understanding the neurochemical effects and potential neurotoxicity of psychoactive substances, which could be relevant when exploring new compounds with central nervous system activity (McKenna & Peroutka, 1990).

Cyclodextrins and Versatile Applications

Another research area involves the use of cyclodextrins and their derivatives in pharmaceuticals, food, and other industries, indicating the broad utility of structurally complex molecules in forming host–guest type inclusion complexes (Sharma & Baldi, 2016). This context might provide insight into the potential use of N4-Cyclopropylpyridine-3,4-diamine in forming complexes with other molecules for various applications.

Pharmacology of Heterocyclic Compounds

The pharmacology of heterocyclic compounds, including the analysis of structural diversity and the frequency among U.S. FDA-approved pharmaceuticals, suggests a significant role for nitrogen heterocycles in drug development. This could hint at potential pharmacological applications for N4-Cyclopropylpyridine-3,4-diamine, given its heterocyclic nature (Vitaku, Smith, & Njardarson, 2014).

Nitrogen Fertilization in Agriculture

In the context of agriculture, the interaction between nitrogen and potassium in crop nutrition highlights the importance of nitrogen in various biochemical processes, which could be relevant when considering the biochemical or agricultural applications of nitrogen-containing compounds (Zhang et al., 2010).

Safety And Hazards

N4-Cyclopropylpyridine-3,4-diamine is associated with some safety hazards. It has been classified with the signal word “Warning” and hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-N-cyclopropylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWOWXXDKITFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598104
Record name N~4~-Cyclopropylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Cyclopropylpyridine-3,4-diamine

CAS RN

146950-68-7
Record name N~4~-Cyclopropylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-cyclopropylpyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of the intermediate 5-b (167 g, 932 mmol) in ethanol (1400 mL) was hydrogenated (50 Psi) at 20° C. with wet 10% Pd/C (34 g) as a catalyst overnight. After uptake of H2 (3 eq.), the catalyst was filtered off and the filtrate was evaporated. The residue was washed with MTBE to afford compound 5-c as a yellow powder (133 g, 95%).
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
34 g
Type
catalyst
Reaction Step Three
Yield
95%

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